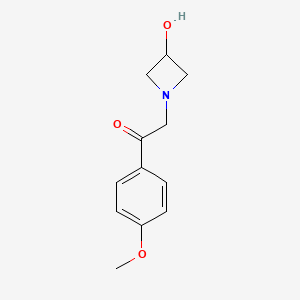

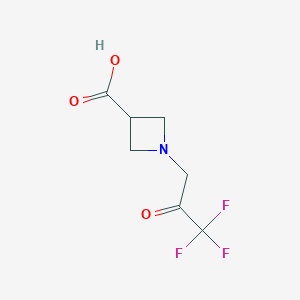

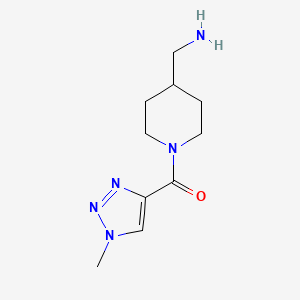

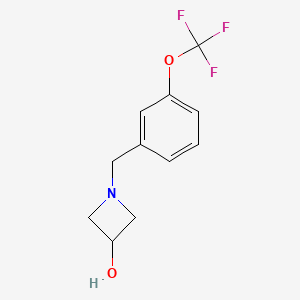

1-(3-(Trifluoromethoxy)benzyl)azetidin-3-ol

Übersicht

Beschreibung

1-(3-(Trifluoromethoxy)benzyl)azetidin-3-ol (TFMBA) is a novel synthetic compound that has recently been studied for its potential applications in a variety of scientific research fields. This compound is a member of the azetidin-3-ol family, and has been found to have several distinct advantages over other members of the family. In particular, TFMBA has been found to be more stable than other azetidin-3-ols, and it exhibits a higher degree of solubility in aqueous solutions. In addition, TFMBA has been found to be more easily synthesized than other azetidin-3-ols. This review will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of TFMBA.

Wissenschaftliche Forschungsanwendungen

Synthesis Optimization

- 1-Benzylazetidin-3-ol, a key intermediate for substituted Azetidine, has been synthesized through an optimized and economical process. The synthesis utilizes benzylamine and significantly reduces the formation of di(3-chloro-2-hydroxypropyl) benzylamine, making the production of 1-benzyl azetidin-3-ol and azetidin-3-ol hydrochloride more efficient (V. Reddy et al., 2011).

Photocyclization Reactions

- Chiral 2-acyl-3-allyl- or 2-acyl-3-benzyl-substituted perhydro-1,3-benzoxazines have been utilized in diastereoselective yang photocyclization reactions to synthesize enantiopure azetidin-3-ol derivatives. The diastereoselectivity of these cyclizations varies based on the substituents at the nitrogen atom, leading to moderate to excellent diastereomeric excess (R. Pedrosa et al., 2005).

Antimicrobial and Antitubercular Activities

- A series of novel trihydroxy benzamido azetidin-2-one derivatives have been synthesized, characterized, and evaluated for their antimicrobial and antitubercular activities. Certain compounds in this series exhibited promising activity, showing potential as new antimicrobial and antitubercular agents (K. Ilango & S. Arunkumar, 2011).

Building Blocks for Chemical Synthesis

- 3-Hydroxy-4-(trifluoromethyl)azetidin-2-ones have been synthesized and successfully converted into various new building blocks. These include CF3-containing aminopropanes, 1,3-oxazinanes, 1,3-oxazinan-2-ones, aziridines, and 3-[2,2,2-trifluoro-1-(arylamino)ethyl]-1,4-dioxan-2-ones. This showcases their versatility as substrates for synthesizing novel compounds (Hang Dao Thi et al., 2018).

Iron-Catalyzed Thiol Alkylation

- 3-Aryl-3-sulfanyl azetidines have been synthesized from azetidine-3-ols via a mild Fe-catalyzed thiol alkylation. The process exhibits excellent yield and demonstrates the potential of azetidine sulfides for incorporation in drug discovery programs (Maryne A. J. Dubois et al., 2019).

Transformation into Methyl cis-3-Aminotetrahydrofuran-2-carboxylates

- cis-3-Benzyloxy-4-(2-bromo-1,1-dimethylethyl)azetidin-2-ones have been transformed into methyl cis-3-aminotetrahydrofuran-2-carboxylates via a series of reactions, highlighting the utility of these compounds in the synthesis of complex molecules (Erika Leemans et al., 2010).

Synthesis from D-Glucose

- Azetidine iminosugars and 3-hydroxy-N-methylazetidine-2-carboxylic acid have been synthesized from d-glucose. The synthesized compounds showed significant inhibitory activity against amyloglucosidase from Aspergillus niger, demonstrating their potential in enzyme inhibition (Pravin P. Lawande et al., 2015).

Eigenschaften

IUPAC Name |

1-[[3-(trifluoromethoxy)phenyl]methyl]azetidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3NO2/c12-11(13,14)17-10-3-1-2-8(4-10)5-15-6-9(16)7-15/h1-4,9,16H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQGKDKYUWOWDDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CC2=CC(=CC=C2)OC(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.